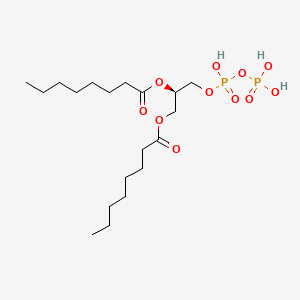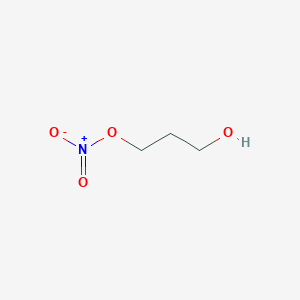
Abrucomstat
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Abrucomstat kann durch verschiedene chemische Reaktionen synthetisiert werden. Ein übliches Verfahren beinhaltet die Nitrierung von Propanol. Die Reaktion erfordert typischerweise ein Nitrierungsmittel wie Salpetersäure, und der Prozess wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsverfahren
In einem industriellen Umfeld beinhaltet die Produktion von this compound großtechnische Nitrierprozesse. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Die Verbindung wird dann durch verschiedene Techniken wie Destillation und Kristallisation gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Abrucomstat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Nebenprodukte zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner funktionellen Gruppen durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Verschiedene Nucleophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Nitropropionsäure führen, während die Reduktion Propanolderivate liefern kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die mikrobielle Aktivität und den Stoffwechsel.
Medizin: Aufgrund seiner enzymhemmenden Eigenschaften auf potenzielle therapeutische Anwendungen untersucht.
Industrie: In landwirtschaftlichen Praktiken eingesetzt, um Methanemissionen von Nutztieren zu reduzieren
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym Methyl-Coenzym-M-Reduktase hemmt. Dieses Enzym ist entscheidend für die Produktion von Methan im Pansen von Nutztieren. Durch die Hemmung dieses Enzyms reduziert this compound effektiv die Methanemissionen. Zu den beteiligten molekularen Zielstrukturen und -wegen gehören die Reduktion von Wasserstoff und Kohlendioxid zu Methan, ein wichtiger Schritt im Methanogeneseweg .
Wissenschaftliche Forschungsanwendungen
Abrucomstat has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on microbial activity and metabolism.
Medicine: Explored for potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in agricultural practices to reduce methane emissions from livestock
Wirkmechanismus
Abrucomstat exerts its effects by inhibiting the enzyme methyl coenzyme M reductase. This enzyme is crucial for the production of methane in the rumen of livestock. By inhibiting this enzyme, this compound effectively reduces methane emissions. The molecular targets and pathways involved include the reduction of hydrogen and carbon dioxide to methane, which is a key step in the methanogenesis pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Nitrooxypropanol: Ein anderer Name für Abrucomstat, das die gleiche chemische Struktur und Eigenschaften teilt.
Nitropropan: Eine verwandte Verbindung mit ähnlichen Nitrierungseigenschaften, aber unterschiedlichen Anwendungen.
Nitroethan: Ähnlich in der Struktur, aber in verschiedenen chemischen Reaktionen und industriellen Anwendungen verwendet
Einzigartigkeit
This compound ist einzigartig aufgrund seiner spezifischen Hemmwirkung auf Methyl-Coenzym-M-Reduktase, wodurch es besonders effektiv bei der Reduzierung von Methanemissionen von Nutztieren ist. Dies unterscheidet es von anderen ähnlichen Verbindungen, die möglicherweise nicht die gleichen gezielten Enzyminhibitionseigenschaften aufweisen .
Eigenschaften
IUPAC Name |
3-hydroxypropyl nitrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4/c5-2-1-3-8-4(6)7/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMLFFXFTRSBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10760800 | |
| Record name | 3-Nitroxypropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10760800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100502-66-7 | |
| Record name | 3-Nitroxypropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100502-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abrucomstat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100502667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitroxypropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10760800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Propanediol, 1-nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABRUCOMSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/582N19CWP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




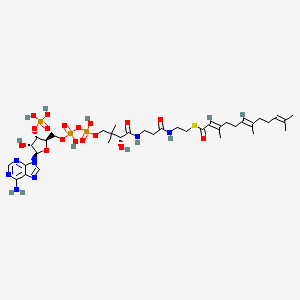
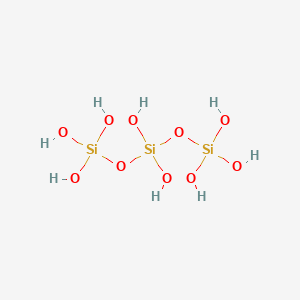
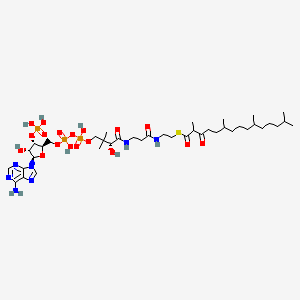

![1,4-Butanediamine, N-[2-(aminooxy)ethyl]-](/img/structure/B1246050.png)
![methyl (1R,12S,13R,21R,22S,23S,24S)-24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1246052.png)

